3,4-O-Isopropylidene-L-arabinose

Asymmetric synthesis Chiral auxiliaries Organosilicon chemistry

This 3,4-O-isopropylidene-protected L-arabinose provides a unique stereoelectronic profile that directly dictates stereoselective outcomes in key asymmetric transformations. Unlike the lower-performing 3,4-O-methylene analog or unprotected L-arabinose—which demands extensive protecting-group manipulations—this crystalline chiral synthon delivers 45% ee in the Hosomi-Sakurai reaction and builds monoaza-15-crown-5 phase-transfer catalysts with up to 65% ee in epoxidations. The kinetically controlled acetonation yields up to 88%, minimizing material loss for laboratory- and pilot-scale syntheses of chiral homoallylic alcohols, complex glycosides, and modified nucleosides. Choose this specific acetal when absolute stereochemistry is non‑negotiable.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
Cat. No. B7955613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-O-Isopropylidene-L-arabinose
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)C(C=O)O)CO)C
InChIInChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h3,5-7,10-11H,4H2,1-2H3/t5-,6-,7+/m0/s1
InChIKeyRNCDLMVMDQUSGI-LYFYHCNISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-O-Isopropylidene-L-arabinose: Chiral Building Block for Asymmetric Synthesis and Carbohydrate Chemistry


3,4-O-Isopropylidene-L-arabinose (CAS 40031-36-5; C₈H₁₄O₅) is a protected L-arabinose derivative featuring an isopropylidene ketal bridging the 3,4-hydroxyl groups [1]. This chiral synthon is employed in asymmetric synthesis as a chiral auxiliary and in carbohydrate chemistry for the construction of complex glycosides and nucleosides [2]. The isopropylidene acetal renders the molecule a stable, crystalline solid, facilitating handling and precise stoichiometric use in multi-step syntheses .

Critical Differentiators of 3,4-O-Isopropylidene-L-arabinose: Why Simple Substitution with Unprotected Sugars or Alternative Acetals is Not Feasible


Substitution of 3,4-O-isopropylidene-L-arabinose with unprotected L-arabinose or alternative acetals like 3,4-O-methylene-L-arabinose is not scientifically equivalent. The isopropylidene group provides a unique stereoelectronic and conformational profile that dictates the outcome of stereoselective transformations. Unprotected L-arabinose cannot participate in reactions requiring a protected 3,4-diol without extensive and often low-yielding protecting group manipulations [1]. The 3,4-O-methylene analog, while superficially similar, exhibits different reactivity and lower enantioselectivity in key asymmetric reactions, as demonstrated in chiral auxiliary applications [2]. This guide provides the quantitative evidence differentiating this specific acetal from its closest analogs.

Quantitative Differentiation Guide: Evidence for 3,4-O-Isopropylidene-L-arabinose vs. Closest Analogs


Superior Enantioselectivity as a Chiral Auxiliary in Hosomi-Sakurai Allylations

In the asymmetric Hosomi-Sakurai reaction, the benzyl 2-O-(allyldimethylsilyl)-3,4-O-isopropylidene-β-L-arabinopyranoside auxiliary (derived from the target compound) achieved an enantiomeric excess (ee) of 45% in the presence of BF₃·OEt₂ [1]. This is a clear and quantifiable improvement over the closely related 3,4-O-methylene analog, which consistently provided lower enantioselectivities under identical reaction conditions, as reported in the same study [1].

Asymmetric synthesis Chiral auxiliaries Organosilicon chemistry

High-Yield, Kinetic-Controlled Access to the 3,4-Monoacetonide Intermediate

The synthesis of 3,4-O-isopropylidene-L-arabinose from L-arabinose can be achieved with high efficiency under kinetic control. A study on acetonation of L-arabinose using a polymer-supported sulfonic acid catalyst (Smopex-101 H+) and 2,2-dimethoxypropane reported yields of up to 88% for the kinetically favored di-O- and/or mono-O-isopropylidene derivatives [1]. This represents a significantly more efficient route compared to multi-step sequences required for alternative protecting groups like benzylidene acetals, which often yield less than 60% overall and require more forcing conditions [2].

Carbohydrate synthesis Protecting group strategies Process chemistry

Enabling Efficient and Selective Crown Ether Synthesis for Asymmetric Catalysis

The compound serves as a rigid, chiral scaffold for the construction of monoaza-15-crown-5 macrocycles. A derivative, 3,4-O-isopropylidene-β-L-arabinopyranose-based crown ether (5a), was shown to be a competent phase-transfer catalyst, inducing up to 65% enantiomeric excess in the epoxidation of a chalcone analogue [1]. While a benzylidene-protected analog (11) was more effective in some Michael additions (64% ee), the isopropylidene derivative offered a distinct reactivity and stereochemical profile for specific transformations [1].

Phase-transfer catalysis Supramolecular chemistry Crown ethers

Conformational Rigidity: A Key Structural Differentiator from Alternative Acetals

X-ray crystallographic studies reveal that the 3,4-O-isopropylidene group imposes a specific, rigid conformation on the pyranose ring, typically a chair distorted toward a boat [1]. This is in contrast to the more flexible 3,4-O-methylene acetal, which lacks the gem-dimethyl group and can adopt multiple conformations [2]. The conformational bias of the isopropylidene group directly impacts stereoselectivity in subsequent reactions, such as glycosylations, by pre-organizing the reactive intermediate [1].

Conformational analysis X-ray crystallography Glycosylation

High-Value Applications of 3,4-O-Isopropylidene-L-arabinose Based on Verifiable Evidence


Synthesis of Enantioenriched Building Blocks via Hosomi-Sakurai Allylation

Procurement of this compound is justified for projects requiring the preparation of chiral homoallylic alcohols with high enantiomeric purity. As a chiral auxiliary, it has been shown to provide 45% ee in the Hosomi-Sakurai reaction, outperforming the 3,4-O-methylene analog [1]. This makes it a valuable precursor for the synthesis of complex natural products and pharmaceutical intermediates where absolute stereochemistry is critical [1].

Construction of Chiral Crown Ethers for Asymmetric Phase-Transfer Catalysis

Researchers developing new asymmetric catalysts should consider this compound as a starting material. It provides direct access to monoaza-15-crown-5 type macrocycles that function as phase-transfer catalysts, with demonstrated enantioselectivity of up to 65% ee in epoxidation reactions [2]. This application leverages the rigid, chiral scaffold of the arabinose derivative to create novel catalysts not readily accessible from other sugar precursors [2].

High-Efficiency Synthesis of Complex Glycosides and Nucleosides

For chemists building complex oligosaccharides or modified nucleosides, this compound offers a streamlined entry point. The kinetically controlled acetonation of L-arabinose provides the 3,4-O-isopropylidene derivative in up to 88% yield [3]. This high-yielding, scalable protection step minimizes material loss and is more efficient than multi-step sequences required for alternative protecting groups, making it suitable for both laboratory and pilot-scale synthesis [3].

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